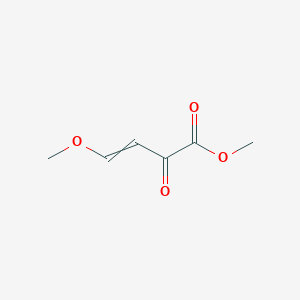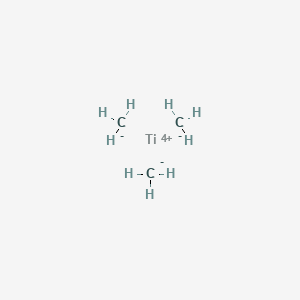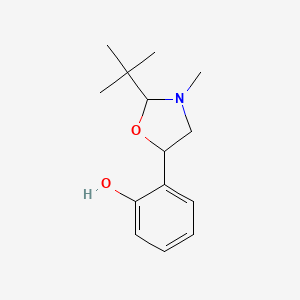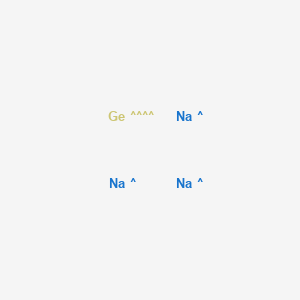
5-Cyclopentyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopentyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using cyclopentanone and methylurea as starting materials.
Reaction Conditions: These reactions often require acidic or basic catalysts and may be conducted under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for such compounds usually involve scalable processes that ensure high yield and purity. This may include:
Batch Processing: For small to medium-scale production.
Continuous Flow Processing: For large-scale production, ensuring consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-Cyclopentyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays and studies.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of materials with specific properties.
作用機序
The mechanism of action for 5-Cyclopentyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
5-Cyclopentyl-1-methyluracil: Similar structure but lacks the trione functionality.
1-Methyl-5-cyclopentylbarbituric acid: Contains a barbituric acid core with similar substituents.
Uniqueness
5-Cyclopentyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern and trione functionality, which may impart distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
112307-82-1 |
|---|---|
分子式 |
C10H14N2O3 |
分子量 |
210.23 g/mol |
IUPAC名 |
5-cyclopentyl-1-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H14N2O3/c1-12-9(14)7(6-4-2-3-5-6)8(13)11-10(12)15/h6-7H,2-5H2,1H3,(H,11,13,15) |
InChIキー |
FPKAIBSYMDWIDN-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(C(=O)NC1=O)C2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


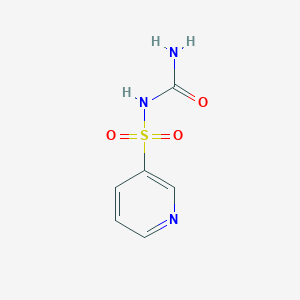
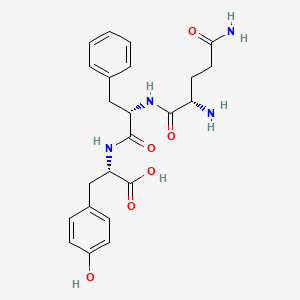
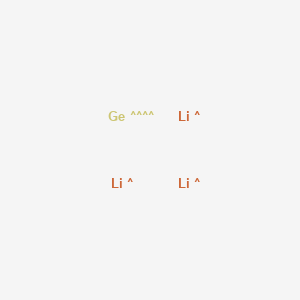

![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)
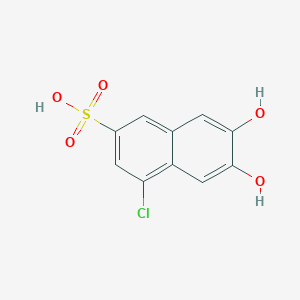
![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)


